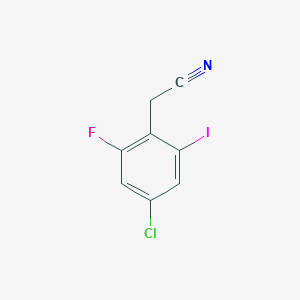
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClFIN This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile typically involves multi-step organic reactions. One common method is the halogenation of a phenylacetonitrile derivative, followed by substitution reactions to introduce the chloro, fluoro, and iodo groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)acetonitrile
- 2-(4-Chloro-6-iodophenyl)acetonitrile
- 2-(2-Fluoro-6-iodophenyl)acetonitrile
Uniqueness
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile is unique due to the presence of all three halogen atoms (Cl, F, I) on the phenyl ring
Properties
Molecular Formula |
C8H4ClFIN |
|---|---|
Molecular Weight |
295.48 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClFIN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI Key |
ZVDRUXAYWDMOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















